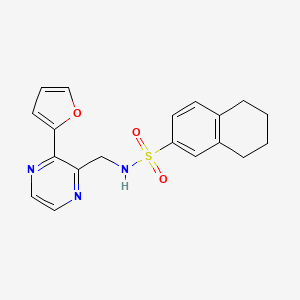
(3-((furan-2-ylméthyl)sulfonyl)azétidin-1-yl)(4-méthyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sur la base des informations recueillies, voici une analyse complète des applications de recherche scientifique du composé connu sous le nom de « (3-((furan-2-ylméthyl)sulfonyl)azétidin-1-yl)(4-méthyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)méthanone » :
Applications antivirales
Les dérivés indoliques, qui présentent des similitudes structurelles avec le composé en question, auraient des activités antivirales significatives. Par exemple, certains dérivés indoliques ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . Cela suggère que notre composé pourrait potentiellement être exploré pour son efficacité contre des agents pathogènes viraux similaires.
Propriétés anti-inflammatoires
Le noyau indolique, qui fait partie de la structure du composé, se retrouve dans de nombreuses molécules de médicaments synthétiques qui présentent des propriétés anti-inflammatoires . Par conséquent, le composé pourrait être étudié pour son utilisation potentielle dans le traitement des maladies inflammatoires.
Potentiel anticancéreux
La recherche indique que divers dérivés indoliques ont des activités anticancéreuses . Compte tenu de la complexité structurelle de notre composé, il peut interagir avec plusieurs récepteurs, offrant une voie prometteuse pour le développement de nouvelles thérapies contre le cancer.
Activité antibactérienne
Les dérivés du furane sont connus pour leurs propriétés antibactériennes, en particulier contre les bactéries à Gram positif et à Gram négatif . La fraction furane contenue dans le composé pourrait être exploitée pour synthétiser de nouveaux agents antibactériens afin de lutter contre la résistance microbienne.
Effets antifongiques
Des composés contenant des structures furaniques se sont avérés inhiber la croissance de champignons comme Candida albicans . Le composé pourrait être utilisé pour développer de nouveaux médicaments antifongiques, répondant ainsi au besoin de traitements contre les infections fongiques.
Activités antitumorales
Les dérivés du furfural, qui sont structurellement liés à notre composé, ont montré des activités biologiques potentielles en tant qu'agents antitumoraux . Cela ouvre des possibilités pour que le composé soit utilisé dans la synthèse de médicaments ciblant diverses tumeurs.
Utilisations antihistaminiques
La présence de dérivés du furfural dans les médicaments et les agents de protection des plantes est due à leurs propriétés antihistaminiques . Ce composé pourrait être exploré pour son utilisation dans les traitements contre les allergies.
Cytotoxicité contre le carcinome pulmonaire
De nouvelles chalcones dérivées de composés furaniques ont démontré différents effets cytotoxiques sur le carcinome pulmonaire . Le composé en question pourrait être synthétisé en chalcones pour évaluer son efficacité dans le traitement du cancer du poumon.
Propriétés
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-15(25-17(18-12)19-6-2-3-7-19)16(21)20-9-14(10-20)26(22,23)11-13-5-4-8-24-13/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCDVASTDMQTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)
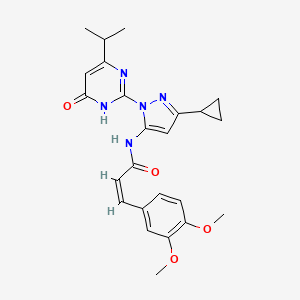
![methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2577269.png)
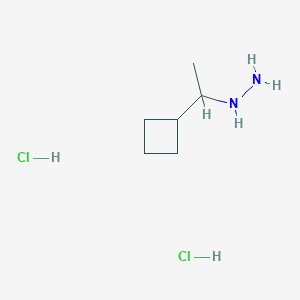
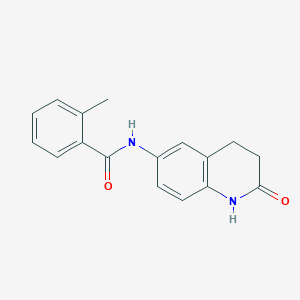
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

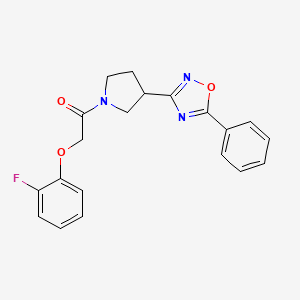
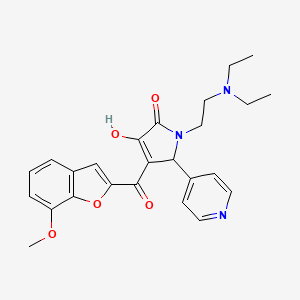
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

